N-D-Glucopyranosyl-5-aminosalicylic acid N-D-Glucopyranosyl-5-aminosalicylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192741
InChI: InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)
SMILES:
Molecular Formula: C13H17NO8
Molecular Weight: 315.28 g/mol

N-D-Glucopyranosyl-5-aminosalicylic acid

CAS No.:

Cat. No.: VC16192741

Molecular Formula: C13H17NO8

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

N-D-Glucopyranosyl-5-aminosalicylic acid -

Specification

Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
IUPAC Name 2-hydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Standard InChI InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)
Standard InChI Key SJRWBGQWNUAGPK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-D-Glucopyranosyl-5-aminosalicylic acid possesses the molecular formula C13H17NO8\text{C}_{13}\text{H}_{17}\text{NO}_{8}, with a molecular weight of 315.28 g/mol . The structure comprises a β-D-glucopyranose unit (a six-membered pyranose ring with hydroxyl groups in the equatorial positions) linked to the amino group of 5-ASA. The 5-ASA component retains its characteristic carboxylic acid (COOH-\text{COOH}) and phenolic hydroxyl (OH-\text{OH}) groups at positions 2 and 5 of the benzene ring, respectively . The InChI identifier (InChI=1/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1) confirms the stereochemistry of the glucopyranosyl moiety, which adopts the β-anomeric configuration .

Solubility and Stability

  • pH Dependency: The compound undergoes degradation under alkaline conditions (pH > 8.0), with accelerated hydrolysis of the glycosidic bond .

  • Temperature Effects: Storage at −20°C in the presence of glucose (4.0 mM) and phosphate buffer (pH 5.5–8.0) leads to artifact formation, where 5-ASA reacts with glucose to regenerate N-D-glucopyranosyl-5-aminosalicylic acid . This raises questions about its stability in biological matrices during long-term storage.

Synthesis and Artifactual Formation

Synthetic Pathways

The synthesis of N-D-glucopyranosyl-5-aminosalicylic acid typically involves:

  • Glycosylation: Reacting 5-ASA with a protected β-D-glucopyranosyl donor (e.g., acetobromoglucose) under Koenigs-Knorr conditions .

  • Deprotection: Sequential removal of protecting groups (e.g., acetyl groups) via alkaline hydrolysis to yield the final product .

Artifactual Generation in Stored Samples

A pivotal study demonstrated that N-D-glucopyranosyl-5-aminosalicylic acid forms spontaneously in plasma samples containing 5-ASA and glucose when stored at −20°C . Key findings include:

  • Formation Kinetics: Over eight months, 5-ASA concentrations decreased by 40% in spiked plasma, with a stoichiometric increase in N-glucoside levels .

  • Mitigation Strategy: Acidification to pH 3.0 with potassium phosphate buffer quantitatively hydrolyzes the glucoside back to 5-ASA and glucose, enabling accurate quantification of true 5-ASA levels .

This artifact phenomenon challenges earlier assumptions that the glucoside is a genuine metabolite, underscoring the need for careful sample handling in pharmacokinetic studies.

Pharmacological Implications

Enhanced Bioavailability

The glucosylation of 5-ASA aims to overcome the poor absorption and rapid metabolism of the parent drug. Preclinical data suggest:

  • Targeted Delivery: The glucoside may serve as a prodrug, with colonic bacterial glycosidases cleaving the sugar moiety to release 5-ASA directly at the site of inflammation .

  • Reduced Systemic Exposure: By limiting systemic absorption, the compound potentially minimizes side effects such as nephrotoxicity associated with free 5-ASA .

Anti-inflammatory Mechanisms

Like 5-ASA, the glucoside derivative is postulated to inhibit:

  • NF-κB Signaling: Suppressing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

  • Leukotriene Synthesis: Blocking 5-lipoxygenase activity to reduce neutrophil chemotaxis .

Analytical Characterization

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 330 nm) is the primary method for quantifying N-D-glucopyranosyl-5-aminosalicylic acid . Key parameters include:

  • Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in a 15:85 ratio .

  • Retention Time: Approximately 6.2 minutes, distinct from 5-ASA (4.8 minutes) and acetylated metabolites .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/zm/z 316.1 [M+H]+^+ and fragmentation patterns consistent with glycosidic bond cleavage .

SupplierCatalog NumberQuantityPrice (€)
CymitQuimica7W-GC34381 mg584.00
CymitQuimica54-BICL40065 mg1,926.00
TRC ChemicalsTR-M258115100 mg1,547.00

Prices reflect the compound’s niche application and synthesis complexity .

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